molecular formula C25H41NO3 B13967715 N-Hexadecanoyl-D-phenylalanine

N-Hexadecanoyl-D-phenylalanine

Cat. No.: B13967715
M. Wt: 403.6 g/mol
InChI Key: BAHIJPSQSKWCJX-HSZRJFAPSA-N
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Description

N-Hexadecanoyl-D-phenylalanine is a compound that belongs to the class of N-acyl amino acids. It is characterized by the presence of a hexadecanoyl (palmitoyl) group attached to the nitrogen atom of D-phenylalanine. This compound is known for its surfactant properties and is used in various industrial and scientific applications due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hexadecanoyl-D-phenylalanine typically involves the acylation of D-phenylalanine with hexadecanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and continuous flow systems to ensure efficient mixing and reaction control. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

N-Hexadecanoyl-D-phenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Hexadecanoyl-D-phenylalanine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Hexadecanoyl-D-phenylalanine involves its interaction with lipid bilayers and proteins. The compound’s amphiphilic nature allows it to integrate into lipid membranes, affecting their fluidity and permeability. It can also interact with membrane proteins, influencing their function and activity. The molecular targets include various membrane-bound enzymes and receptors, which can be modulated by the presence of this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Hexadecanoyl-D-phenylalanine is unique due to its specific stereochemistry (D-phenylalanine) and the length of its acyl chain (hexadecanoyl). This combination imparts distinct physicochemical properties, such as higher Krafft temperature and specific interactions with chiral environments, making it particularly useful in applications requiring chiral discrimination and specific surfactant properties .

Properties

Molecular Formula

C25H41NO3

Molecular Weight

403.6 g/mol

IUPAC Name

(2R)-2-(hexadecanoylamino)-3-phenylpropanoic acid

InChI

InChI=1S/C25H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-24(27)26-23(25(28)29)21-22-18-15-14-16-19-22/h14-16,18-19,23H,2-13,17,20-21H2,1H3,(H,26,27)(H,28,29)/t23-/m1/s1

InChI Key

BAHIJPSQSKWCJX-HSZRJFAPSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N[C@H](CC1=CC=CC=C1)C(=O)O

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(CC1=CC=CC=C1)C(=O)O

Origin of Product

United States

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